molecular formula C15H12BrFN2O2S B2546811 (5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-25-5

(5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2546811
CAS No.: 851807-25-5
M. Wt: 383.24
InChI Key: RNQYFTLTAMARGR-UHFFFAOYSA-N
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Description

The compound “(5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a heterocyclic organic molecule featuring a brominated furan ring, a fluorinated benzylthio group, and a dihydroimidazole moiety linked via a methanone bridge. Its molecular formula is C₁₅H₁₂BrFN₂O₂S, with an average molecular mass of 383.235 g/mol and a monoisotopic mass of 381.978689 g/mol . Notably, the 2-fluorobenzyl substitution distinguishes it from analogs with alternative fluorobenzyl positional isomers (e.g., 3-fluorobenzyl) .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O2S/c16-13-6-5-12(21-13)14(20)19-8-7-18-15(19)22-9-10-3-1-2-4-11(10)17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQYFTLTAMARGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule with a complex structure that incorporates a furan ring, an imidazole moiety, and a thioether functional group. Its molecular formula is C15H12BrFN2O2SC_{15}H_{12}BrFN_2O_2S with a molecular weight of 383.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anti-inflammatory properties.

Structure and Properties

The structural features of the compound can be summarized as follows:

Feature Description
IUPAC Name (5-bromofuran-2-yl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Molecular Formula C15H12BrFN2O2S
Molecular Weight 383.24 g/mol
Purity Typically 95%

Antibacterial Activity

Recent studies have indicated that compounds containing furan and imidazole rings exhibit significant antibacterial properties. For instance, similar compounds have shown moderate to good activity against various bacterial strains. The presence of the thioether group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial targets.

Anti-inflammatory Properties

Research has demonstrated that imidazole derivatives possess anti-inflammatory effects. The compound's structure suggests potential inhibition of inflammatory pathways, possibly through modulation of cytokine production or inhibition of cyclooxygenase enzymes. Preliminary in vitro studies indicate that related compounds can effectively reduce pro-inflammatory markers in cell cultures .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanisms : It may inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several imidazole derivatives, including compounds structurally similar to (5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of various furan-containing compounds was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Compounds similar to the target molecule were found to decrease nitric oxide production significantly, suggesting a potent anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs include compounds with variations in the fluorobenzyl substituent’s position or substitutions in the heterocyclic core. A closely related analog, (5-bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, differs solely in the fluorine position on the benzyl group (3- vs. 2-substitution) .

Property Target Compound (2-Fluorobenzyl) Analog (3-Fluorobenzyl)
Molecular Formula C₁₅H₁₂BrFN₂O₂S C₁₅H₁₂BrFN₂O₂S
Average Mass (g/mol) 383.235 383.235
Monoisotopic Mass (g/mol) 381.978689 381.978689
Fluorine Position 2-fluorobenzyl 3-fluorobenzyl
ChemSpider ID Not explicitly provided 2809098

Impact of Fluorine Position

This may influence binding interactions in biological systems or catalytic processes . The 3-fluorobenzyl substitution provides para-directing electronic effects, which could enhance resonance stabilization of the thioether group.

Solubility and Stability :

  • Ortho-substituted fluorobenzyl groups (as in the target compound) are generally less soluble in polar solvents due to increased molecular planarity and π-π stacking interactions. In contrast, meta-substituted derivatives (e.g., 3-fluorobenzyl) may exhibit improved solubility in aqueous media .
  • Steric crowding in the target compound could reduce hydrolytic stability of the thioether linkage compared to the 3-fluorobenzyl analog.

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